4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.288. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one, primarily targets specific enzymes and receptors involved in inflammatory and oxidative stress pathways. These targets include cyclooxygenases (COX-1 and COX-2) and various reactive oxygen species (ROS) generating enzymes. By inhibiting these enzymes, this compound reduces inflammation and oxidative damage .
Mode of Action
This compound interacts with its targets by binding to the active sites of COX enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound scavenges reactive oxygen species, reducing oxidative stress and cellular damage .
Biochemical Pathways
The biochemical pathways affected by this compound include the arachidonic acid pathway and the oxidative stress response pathway. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins. Additionally, its antioxidant properties help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including inflamed tissues. Metabolism occurs primarily in the liver, where it is converted to inactive metabolites. Excretion is mainly through the kidneys .
Result of Action
The molecular and cellular effects of this compound include reduced inflammation, decreased oxidative stress, and protection of cellular structures. By inhibiting COX enzymes and scavenging reactive oxygen species, the compound effectively reduces the symptoms of inflammation and prevents oxidative damage to cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs or dietary components may affect its bioavailability and therapeutic efficacy .
: Information synthesized from various sources on the mechanism of action of similar compounds.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15-17-16-11-18(15)13-6-8-14(9-7-13)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRNSFWYJMKSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.